molecular formula C19H22Cl2N4O4S B2754761 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride CAS No. 1184981-64-3

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2754761
CAS No.: 1184981-64-3
M. Wt: 473.37
InChI Key: PALJJPQUCZAXPT-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22Cl2N4O4S and its molecular weight is 473.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Compounds

Research focuses on the synthesis of novel compounds with potential biological activities. For instance, a study reported the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing significant analgesic and anti-inflammatory activities. These compounds were evaluated for their COX-2 inhibitory activities, suggesting potential for pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Activities

Another area of interest is the antimicrobial and antifungal activities of synthesized compounds. For example, new pyridine derivatives were synthesized and demonstrated variable antimicrobial activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Material Science and Chemistry

Synthesis of Biodegradable Polyesteramides

In the field of material science, research on the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives has been conducted. These copolymers, obtained by ring-opening copolymerization, have applications in creating materials with specific functional properties (Veld, Dijkstra, & Feijen, 1992).

Pharmacological Applications

Development of Selective Histone Deacetylase Inhibitors

Research into selective histone deacetylase (HDAC) inhibitors for Alzheimer's disease showcases the therapeutic potential of synthesized compounds. One study reported the development of 5-aroylindolyl-substituted hydroxamic acids with potent inhibitory selectivity against HDAC6, offering a new avenue for Alzheimer's treatment (Lee et al., 2018).

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S.ClH/c1-26-14-4-3-13(20)17-16(14)22-19(29-17)24(18(25)15-5-6-21-28-15)8-2-7-23-9-11-27-12-10-23;/h3-6H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALJJPQUCZAXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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